2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
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Description
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide, also known as BFPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
A series of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, which may include the compound , were synthesized and screened for their antitumor effects against HepG2, Bel-7402 and HeLa cell lines in vitro . Specifically, one of the compounds exhibited the best antitumor activity against the tested HepG2 cell lines with an IC50 of 0.70 μM .
Antileukemia Agents
Benzofuro[3,2-c]quinolines, which may be structurally related to the compound , have been synthesized and evaluated for their antileukemia activity . These compounds showed excellent antileukemia activity and selectivity .
Antibacterial Agents
N-2,5-Dimethylphenylthioureido Acid Derivatives, which may include the compound , have been synthesized and developed as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . These compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and also against vancomycin-resistant E. faecium .
Antifungal Agents
Some of these compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains . One of the ester derivatives showed good activity against Candida auris, which was greater than fluconazole .
Synthesis of Diverse Heterocycles
The compound may be used in the synthesis of diverse heterocycles, such as furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines . These heterocycles have a wide range of biological activities .
Development of New Drugs
The compound may serve as a leading structure for preparing new antitumor drugs . The molecular docking investigation further revealed the possible binding modes of the compound with receptor tyrosine kinase .
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-8-13(2)15(9-12)23-17(24)10-26-20-19-18(21-11-22-20)14-5-3-4-6-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCHUTBOSZSYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide |
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